molecular formula C15H14N2O5 B1597021 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid CAS No. 74859-51-1

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid

Cat. No. B1597021
CAS RN: 74859-51-1
M. Wt: 302.28 g/mol
InChI Key: DBRBTLBVIHPZLM-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity, the mechanisms of its reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study on the waste-free synthesis of condensed heterocyclic compounds demonstrates the efficiency of rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, potentially applicable to synthesize derivatives of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid for research in organic electronics or as intermediates in organic synthesis (Shimizu et al., 2009).

  • Characterization of Complexes : Research on organotin compounds derived from Schiff bases, including their synthesis and photophysical characterization, offers insights into the development of materials for organic light-emitting diodes (OLEDs). This method could be explored for compounds related to 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid to evaluate their potential in light-emitting applications (García-López et al., 2014).

Potential Applications

  • Organic Light-Emitting Diodes (OLEDs) : The study by García-López et al. (2014) on the synthesis and photophysical characterization of organotin compounds indicates that derivatives of benzoic acid can serve as core structures for developing materials with electroluminescence properties, suggesting that 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid derivatives could be explored for OLED applications.

  • Antimicrobial Agents : A study on the synthesis, characterization, and antimicrobial activity of metal complexes with polydentate 1,2,4-triazole ligand suggests that derivatives of nitrobenzoic acid, when complexed with metals, exhibit potential as antimicrobial agents. This finding could guide research into the antimicrobial properties of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid complexes (Al-Alzawi et al., 2023).

Safety And Hazards

This would involve studying the compound’s toxicity, its hazards, and the precautions that should be taken when handling it. It could also include its environmental impact.


Future Directions

This could involve potential applications for the compound, areas for further research, and ways in which its synthesis or its properties could be improved.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound, it would be necessary to consult the relevant literature and databases. I hope this general approach is helpful! Let me know if you have any other questions.


properties

IUPAC Name

2-(4-ethoxyanilino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-2-22-12-6-3-10(4-7-12)16-14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9,16H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRBTLBVIHPZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303890
Record name 2-(4-Ethoxyanilino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid

CAS RN

74859-51-1
Record name 74859-51-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163287
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Ethoxyanilino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ETHOXYPHENYL)-4-NITROANTHRANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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